Biochemical Potency: Kdm2B-IN-4 Exhibits Low-Nanomolar IC₅₀ in Full-Length KDM2B Activity Assays
Kdm2B-IN-4 demonstrates an IC₅₀ of 1.12 nM against full-length, purified KDM2B enzyme [1]. This potency is approximately 19-fold weaker than KDM2B-IN-1 (IC₅₀ = 0.016 nM), yet approximately 19-fold stronger than KDM2B-IN-2 (IC₅₀ = 21 nM, i.e., 0.021 µM) . Notably, KDM2B-IN-2's potency was measured using a TR-FRET assay format, which may yield different absolute values compared to the full-length enzyme activity assay used for Kdm2B-IN-4 . Compared to KDM2B-IN-3 (IC₅₀ = 85 nM by SPR displacement assay), Kdm2B-IN-4 is approximately 76-fold more potent .
| Evidence Dimension | Biochemical IC₅₀ (KDM2B inhibition) |
|---|---|
| Target Compound Data | 1.12 nM (full-length KDM2B enzyme activity assay) |
| Comparator Or Baseline | KDM2B-IN-1: 0.016 nM (assay not fully specified); KDM2B-IN-2: 21 nM (TR-FRET assay); KDM2B-IN-3: 85 nM (SPR displacement assay) |
| Quantified Difference | Kdm2B-IN-4 is 19× less potent than KDM2B-IN-1; 19× more potent than KDM2B-IN-2; 76× more potent than KDM2B-IN-3 |
| Conditions | Recombinant full-length KDM2B; TR-FRET; SPR (assay methods vary by compound) |
Why This Matters
Researchers requiring low-nanomolar target engagement should select Kdm2B-IN-4 over KDM2B-IN-2 or KDM2B-IN-3, while those seeking sub-nanomolar potency may prioritize KDM2B-IN-1.
- [1] BindingDB. BDBM383693: 2-(6-(1-cyclobutyl-4-methylpiperidine-3-carbonyl)-2-methoxynaphthalen-1-yl)acetonitrile (Kdm2B-IN-4). IC₅₀ = 1.12 nM. View Source
